Cas no 921885-06-5 (2-2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl-N-(2-methoxyethyl)acetamide)

2-2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl-N-(2-methoxyethyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl-N-(2-methoxyethyl)acetamide
- 2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide
- F2258-0509
- AKOS024632407
- 2-[2-benzylsulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-(2-methoxyethyl)acetamide
- 2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(2-methoxyethyl)acetamide
- 921885-06-5
-
- Inchi: 1S/C16H21N3O3S/c1-22-8-7-17-15(21)10-19-14(11-20)9-18-16(19)23-12-13-5-3-2-4-6-13/h2-6,9,20H,7-8,10-12H2,1H3,(H,17,21)
- InChI Key: UVCCBYMPLZMWLP-UHFFFAOYSA-N
- SMILES: S(CC1C=CC=CC=1)C1=NC=C(CO)N1CC(NCCOC)=O
Computed Properties
- Exact Mass: 335.13036271g/mol
- Monoisotopic Mass: 335.13036271g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 9
- Complexity: 354
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 102Ų
2-2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl-N-(2-methoxyethyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2258-0509-10mg |
2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(2-methoxyethyl)acetamide |
921885-06-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2258-0509-2μmol |
2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(2-methoxyethyl)acetamide |
921885-06-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2258-0509-10μmol |
2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(2-methoxyethyl)acetamide |
921885-06-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2258-0509-25mg |
2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(2-methoxyethyl)acetamide |
921885-06-5 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2258-0509-2mg |
2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(2-methoxyethyl)acetamide |
921885-06-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2258-0509-3mg |
2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(2-methoxyethyl)acetamide |
921885-06-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2258-0509-15mg |
2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(2-methoxyethyl)acetamide |
921885-06-5 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2258-0509-20μmol |
2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(2-methoxyethyl)acetamide |
921885-06-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2258-0509-20mg |
2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(2-methoxyethyl)acetamide |
921885-06-5 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2258-0509-30mg |
2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(2-methoxyethyl)acetamide |
921885-06-5 | 90%+ | 30mg |
$119.0 | 2023-05-16 |
2-2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl-N-(2-methoxyethyl)acetamide Related Literature
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Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
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2. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
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Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
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Yang Sun,Li Xu,Zhilei Yin,Xinyu Song J. Mater. Chem. A, 2013,1, 12361-12370
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May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123
Additional information on 2-2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl-N-(2-methoxyethyl)acetamide
Professional Introduction to Compound with CAS No. 921885-06-5 and Product Name: 2-2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl-N-(2-methoxyethyl)acetamide
The compound identified by the CAS number 921885-06-5 and the product name 2-2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl-N-(2-methoxyethyl)acetamide represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug discovery and therapeutic development. The unique combination of functional groups, including the benzylsulfanyl, hydroxymethyl, and 1H-imidazol-1-yl moieties, along with the N-(2-methoxyethyl)acetamide moiety, contributes to its distinctive chemical properties and biological activities.
Recent studies have highlighted the importance of imidazole derivatives in medicinal chemistry. Imidazole scaffolds are known for their versatility and have been widely explored in the development of drugs targeting various diseases. The presence of the 1H-imidazol-1-yl group in this compound suggests potential interactions with biological targets such as enzymes and receptors, which are critical for modulating cellular processes. Furthermore, the benzylsulfanyl group can enhance solubility and bioavailability, making it an attractive feature for pharmaceutical applications.
The hydroxymethyl group introduces a hydrophilic character to the molecule, which can be beneficial for improving water solubility and facilitating absorption in biological systems. This feature is particularly important in drug design, as poor solubility often limits the efficacy of therapeutic agents. Additionally, the N-(2-methoxyethyl)acetamide moiety can contribute to metabolic stability and reduce toxicity, which are essential considerations in drug development.
Current research in chemical biology has demonstrated that compounds with similar structural motifs exhibit a wide range of biological activities. For instance, imidazole derivatives have been shown to possess anti-inflammatory, antimicrobial, and anticancer properties. The specific arrangement of functional groups in this compound may confer unique pharmacological effects that make it a promising candidate for further investigation.
In vitro studies have begun to explore the potential of this compound as a lead molecule for drug development. Initial experiments suggest that it may interact with specific enzymes or receptors involved in disease pathways. These interactions could lead to the development of novel therapeutic strategies targeting conditions such as cancer, inflammation, and infectious diseases. The ability of this compound to modulate biological pathways at a molecular level underscores its significance in medicinal chemistry.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques have been employed to ensure high yield and purity, which are crucial for pharmaceutical applications. The use of chiral auxiliaries or catalysts may be necessary to achieve enantiopure forms, which are often required for optimal biological activity.
One of the key challenges in drug development is optimizing bioavailability while maintaining efficacy. The structural features of this compound, including the benzylsulfanyl, hydroxymethyl, and N-(2-methoxyethyl)acetamide moieties, have been carefully designed to enhance pharmacokinetic properties. These modifications aim to improve absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for successful drug candidates.
Future research will focus on evaluating the pharmacological properties of this compound through both preclinical and clinical studies. In vivo models will be utilized to assess its efficacy and safety profiles in animal models before human trials can begin. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to translate laboratory findings into tangible therapeutic benefits.
The development of new drugs is a complex process that requires interdisciplinary collaboration and innovation. The compound described here represents a promising example of how structural diversity can lead to novel pharmacological entities with significant therapeutic potential. As research continues to uncover new applications for this molecule, it is likely to play an important role in addressing unmet medical needs.
In conclusion, the compound with CAS number 921885-06-5 and product name 2-2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl-N-(2-methoxyethyl)acetamide is a structurally complex molecule with potential applications in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further investigation into various disease states. Continued research into its biological activities and pharmacokinetic properties will be crucial for determining its future role in drug development.
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